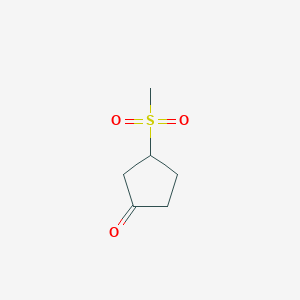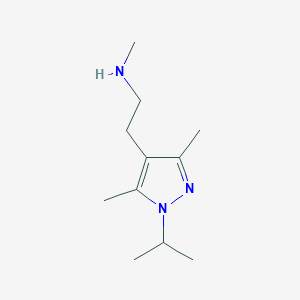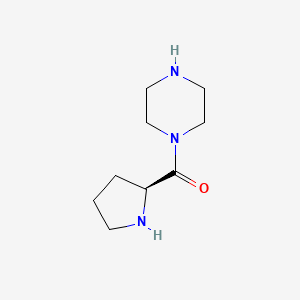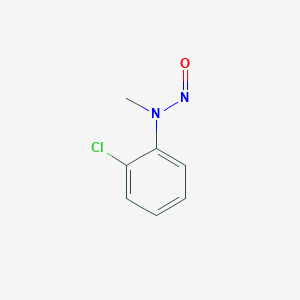
3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3O2S It is known for its unique structure, which includes a piperazine ring substituted with a propylsulfonyl group and a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Propylpiperazin-1-yl)propan-1-amine: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-(3-Aminopropyl)-4-methylpiperazine: This compound has a methyl group instead of a propylsulfonyl group, which alters its chemical properties and reactivity.
Uniqueness
3-(4-(Propylsulfonyl)piperazin-1-yl)propan-1-amine is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H23N3O2S |
|---|---|
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
3-(4-propylsulfonylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H23N3O2S/c1-2-10-16(14,15)13-8-6-12(7-9-13)5-3-4-11/h2-11H2,1H3 |
InChI-Schlüssel |
JIFOTPPWWUBDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)






![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)



